Extended Duration of Antilipemic Action Versus Adenosine and Standard N6-Substituted Agonists
Agr 529 produces a hypolipidemic effect that begins 30 minutes after intravenous injection of 3 mg/kg, reaches a maximum at 2 hours, and persists up to 8 hours post-administration in normal rats [1] [2]. In contrast, endogenous adenosine exhibits a plasma half-life of approximately 1–10 seconds due to rapid degradation by adenosine deaminase and cellular uptake, yielding a duration of action measured in seconds to minutes [3]. This >100-fold extension of pharmacodynamic duration is attributed to the N6-carboxamidopropyl substitution, which confers resistance to adenosine deaminase-catalyzed deamination—a property explicitly noted in the patent as the mechanistic basis for the compound's prolonged action [2].
| Evidence Dimension | Duration of antilipemic/hypolipidemic effect following intravenous administration |
|---|---|
| Target Compound Data | Onset: 30 min; Maximum effect: 2 h; Duration: ≥8 h (3 mg/kg IV in normal rats) |
| Comparator Or Baseline | Adenosine: plasma t1/2 <10 s; duration of action seconds to minutes (class-level baseline for unmodified adenosine receptor agonists) |
| Quantified Difference | >100-fold longer duration of action for Agr 529 vs. adenosine |
| Conditions | Sprague-Dawley male rats; Agr 529 3 mg/kg IV; endpoints: plasma fatty acids, triglycerides, total cholesterol, phospholipids; adenosine half-life from published pharmacokinetic literature |
Why This Matters
The extended duration enables sustained target engagement in preclinical models without continuous infusion, reducing experimental complexity and animal stress relative to short-lived agonists.
- [1] Laborit G, Hasni H, Baron C, Pierrefiche G, Laborit H. Variations of lipid profile in animals caused by adenosine analogs. Res Commun Chem Pathol Pharmacol. 1992 Mar;75(3):291-307. PMID: 1509199. View Source
- [2] US Patent 5322840. Treatment of hyperlipemia and hypertriglyceridemia. Inventors: Laborit H, Laborit G. Issued June 21, 1994. Lines 96–103, 119–122. View Source
- [3] Möser GH, Schrader J, Deussen A. Turnover of adenosine in plasma of human and dog blood. Am J Physiol. 1989 Apr;256(4 Pt 1):C799-806. doi:10.1152/ajpcell.1989.256.4.C799. View Source
